N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide
Description
N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, hydroxyl groups, and a fluorenyl moiety, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C21H15BrN2O3 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-9-hydroxyfluorene-9-carboxamide |
InChI |
InChI=1S/C21H15BrN2O3/c22-14-9-10-19(25)13(11-14)12-23-24-20(26)21(27)17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,25,27H,(H,24,26)/b23-12+ |
InChI Key |
KNSNIRQGEVSWLC-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=C(C=CC(=C4)Br)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 9-hydroxy-9H-fluorene-9-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Scientific Research Applications
N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxyacetophenone: Shares the bromine and hydroxyl functional groups but lacks the fluorenyl moiety.
9-Hydroxy-9H-fluorene: Contains the fluorenyl structure but does not have the bromine and hydrazide functionalities.
Uniqueness
N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
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